molecular formula C25H22BrN3O6 B15012012 4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 339271-98-6

4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B15012012
CAS No.: 339271-98-6
M. Wt: 540.4 g/mol
InChI Key: BBAWJYFXMUFGKX-CCVNUDIWSA-N
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Description

4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-bromobenzoate (CAS: 339271-98-6) is a synthetic organic compound characterized by a carbohydrazonoyl backbone functionalized with a 3,4-dimethoxybenzoyl group and a 2-bromobenzoate ester (Figure 1). The carbohydrazonoyl linker (-NH-C(=O)-NH-N=CH-) may contribute to conformational flexibility and hydrogen-bonding capacity, making the compound of interest in medicinal chemistry and materials science .

Properties

CAS No.

339271-98-6

Molecular Formula

C25H22BrN3O6

Molecular Weight

540.4 g/mol

IUPAC Name

[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C25H22BrN3O6/c1-33-21-12-9-17(13-22(21)34-2)24(31)27-15-23(30)29-28-14-16-7-10-18(11-8-16)35-25(32)19-5-3-4-6-20(19)26/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+

InChI Key

BBAWJYFXMUFGKX-CCVNUDIWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the acylation of 3,4-dimethoxybenzoic acid with an appropriate amine to form the corresponding amide. This intermediate is then subjected to further reactions, such as hydrazonation and bromination, to introduce the carbohydrazonoyl and bromobenzoate groups, respectively .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and other advanced technologies to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Bromine vs. Methyl Substituents : The 2-bromo substituent in the target compound (339271-98-6) introduces stronger electron-withdrawing effects compared to the 2-methyl group in 767314-18-1. This difference may influence reactivity in nucleophilic substitution or coupling reactions .

Stability and Reactivity

  • Ester vs. Ether Linkages: The phenoxyacetyl group in 339294-31-4 introduces an ether bond, which is generally more resistant to hydrolysis than the ester linkage in the target compound. This could impact metabolic stability in biological systems .

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